GPR40 Activator 1

概要

説明

GPR40 アクチベーター 1 は、遊離脂肪酸受容体 1 としても知られる G タンパク質共役受容体 40 (GPR40) のアゴニストとして作用する化合物です。この受容体は主に膵臓の β 細胞に発現しており、血糖値の上昇に対するインスリン分泌の増強に重要な役割を果たします。 GPR40 アクチベーター 1 は、グルコース恒常性とインスリン感受性を改善することにより、2 型糖尿病の治療に潜在的な可能性を示しています .

準備方法

合成経路と反応条件: GPR40 アクチベーター 1 の合成には、重要な中間体の生成とその後のカップリング反応を含む、複数のステップが含まれます。 一般的な合成経路の 1 つには、アルキン基とアジド基の使用があり、これらの基は銅触媒アジド - アルキン環状付加 (CuAAc) を受けて最終生成物を生成します . 反応条件は通常、触媒として硫酸銅とアスコルビン酸ナトリウムを使用し、ジメチルスルホキシドまたはテトラヒドロフランなどの適切な溶媒中で反応を行います。

工業的生産方法: GPR40 アクチベーター 1 の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。これには、温度、圧力、反応時間の正確な制御が含まれます。 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、所望の純度レベルが達成されます .

化学反応の分析

反応の種類: GPR40 アクチベーター 1 は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成します。

還元: また、還元反応を受け、還元された形態を生成します。

置換: GPR40 アクチベーター 1 は、置換反応に参加できます。この反応では、官能基が他の基に置き換えられます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 置換反応の条件は、関与する官能基によって異なりますが、通常は触媒と適切な溶媒の使用が含まれます。

主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は、追加の酸素含有官能基を持つ酸化誘導体を生成する可能性があり、一方、還元は、化合物のより単純な水素化形態を生成する可能性があります .

4. 科学研究の応用

GPR40 アクチベーター 1 は、以下を含む幅広い科学研究の応用があります。

科学的研究の応用

Type II Diabetes Management

GPR40 Activator 1 has shown promise in improving glycemic control in various preclinical models. For instance, studies have demonstrated that administration of GPR40 agonists leads to enhanced insulin secretion and improved glucose tolerance in rodent models, such as high-fat diet-induced obesity and streptozotocin-induced diabetes . The unique mechanism of action allows for effective management of blood glucose levels without causing hypoglycemia, making it an attractive target for therapeutic development.

Key Findings:

- Increased Insulin Secretion: GPR40 activation significantly boosts insulin release from pancreatic β-cells when glucose levels are elevated .

- Improved Glucose Tolerance: GPR40 agonists have been shown to enhance glucose tolerance during oral glucose tolerance tests (OGTT) and intraperitoneal glucose tolerance tests (IPGTT) in animal models .

- Reduced Lipotoxicity: Unlike free fatty acids, which can impair β-cell function over time, GPR40 agonists do not exhibit such toxic effects, thus preserving β-cell health during chronic treatment .

Study on AM-1638

A study investigating the full agonist AM-1638 demonstrated its efficacy in enhancing glucose-stimulated insulin secretion (GSIS) in both mouse and human islets. The compound exhibited improved pharmacokinetic profiles and was effective in lowering blood glucose levels in diabetic rodent models. The findings suggest that GPR40 full agonists like AM-1638 can provide a powerful mechanism for maintaining glycemic control without the risk of hypoglycemia .

Study on Compound 1

Another significant study reported on a synthetic full agonist known as Compound 1. This compound was shown to dose-dependently increase plasma insulin levels and improve glucose metabolism through GPR40-mediated pathways. The study confirmed that the incretin hormones GLP-1 and GIP were significantly elevated following administration, indicating a potential dual benefit for enhancing insulin secretion and promoting gut hormone release .

Comparative Data Table

| Compound | Mechanism | Effects on Insulin Secretion | Impact on Glucose Tolerance | Lipotoxicity |

|---|---|---|---|---|

| This compound | Full agonist; activates Gαq & Gαs | Significant increase | Improved | Minimal |

| AM-1638 | Full agonist | Enhanced GSIS | Effective | None |

| Compound 1 | Full agonist | Increased plasma insulin | Robust improvement | None |

作用機序

GPR40 アクチベーター 1 は、主に膵臓の β 細胞に発現する受容体である GPR40 に結合して活性化することによって、その効果を発揮します。 活性化されると、GPR40 はホスホリパーゼ C の活性化を含むシグナル伝達カスケードを誘発します。これにより、膜ホスホリピッドの加水分解と、イノシトール-1,4,5-トリリン酸とジアシルグリセロールの生成が起こります . これは、細胞内カルシウムレベルの上昇につながり、これは順番に、グルコース依存的な方法でインスリン分泌を促進します .

6. 類似の化合物との比較

GPR40 アクチベーター 1 は、遊離脂肪酸受容体アゴニストとして知られる化合物のファミリーの一部です。同様の化合物には以下が含まれます。

GPR40 アクチベーター 2: インスリン分泌に類似の効果を持つ別のアゴニスト。

GPR40 アクチベーター 3: 化学構造がわずかに異なるが、生物学的活性は類似している化合物。

GPR40 アクチベーター 4: 他のアクチベーターと比較して、GPR40 に対するより高い効力と選択性を特徴としています。

独自性: GPR40 アクチベーター 1 は、GPR40 に対する特定の結合親和性と活性化プロファイルにおいて独特です。 インスリン分泌を効果的に促進し、グルコース恒常性を改善することが示されており、2 型糖尿病の治療のための有望な候補となっています .

類似化合物との比較

GPR40 Activator 1 is part of a family of compounds known as free fatty acid receptor agonists. Similar compounds include:

GPR40 Activator 2: Another agonist with similar effects on insulin secretion.

GPR40 Activator 3: A compound with a slightly different chemical structure but similar biological activity.

GPR40 Activator 4: Known for its higher potency and selectivity for GPR40 compared to other activators.

Uniqueness: this compound is unique in its specific binding affinity and activation profile for GPR40. It has been shown to effectively enhance insulin secretion and improve glucose homeostasis, making it a promising candidate for the treatment of type 2 diabetes .

生物活性

GPR40 (also known as FFAR1) is a G-protein-coupled receptor (GPCR) primarily activated by long-chain fatty acids. Its activation plays a crucial role in various biological processes, particularly in glucose metabolism and insulin secretion. This article delves into the biological activity of GPR40 Activator 1, examining its mechanisms, effects, and potential therapeutic applications based on recent research findings.

GPR40 activation initiates several intracellular signaling pathways that are pivotal for its biological effects:

- Calcium Signaling : GPR40 activation leads to the release of intracellular calcium stores, which is essential for insulin secretion from pancreatic β-cells. The mechanism involves the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This process enhances glucose-induced insulin secretion (GIIS) through store-operated calcium entry (SOCE) pathways mediated by proteins like STIM1 and Orai1 .

- Neurogenesis : In addition to its role in metabolism, GPR40 is implicated in neurogenic processes within the hypothalamus. Activation of GPR40 has been shown to stimulate cell proliferation and survival in hypothalamic neurons via p38 MAPK and brain-derived neurotrophic factor (BDNF) signaling pathways. This suggests a broader role for GPR40 in regulating energy homeostasis beyond insulin secretion .

Insulin Secretion and Glucose Metabolism

Numerous studies have demonstrated that GPR40 agonists significantly enhance insulin secretion in response to glucose. For instance, the agonist TAK-875 has shown efficacy comparable to traditional diabetes medications like glimepiride, effectively lowering both fasting and postprandial blood glucose levels without causing hypoglycemia .

The following table summarizes key findings from various studies on GPR40 activators:

Case Studies

- Clinical Trials with TAK-875 : In phase II trials, patients with type 2 diabetes treated with TAK-875 exhibited significant reductions in HbA1c levels over 12 weeks compared to placebo controls. The compound was well-tolerated, indicating its potential as a safe therapeutic option for managing diabetes .

- Neurogenic Effects of TUG905 : Research involving TUG905 highlighted its ability to promote hypothalamic neurogenesis in mice. This effect was potentiated when combined with BDNF, suggesting that GPR40 activation may play a role in neuroprotection and cognitive function related to metabolic health .

Therapeutic Implications

The biological activity of GPR40 activators presents promising therapeutic avenues for conditions such as type 2 diabetes and obesity:

- Diabetes Management : GPR40 agonists like TAK-875 are being explored as glucose-dependent insulin secretagogues that can provide effective glycemic control without the risk of hypoglycemia associated with some other diabetes medications .

- Obesity Treatment : The ability of GPR40 activation to regulate appetite and energy expenditure positions it as a target for obesity treatment strategies. Agonists that enhance GLP-1 secretion could help in weight management by promoting satiety .

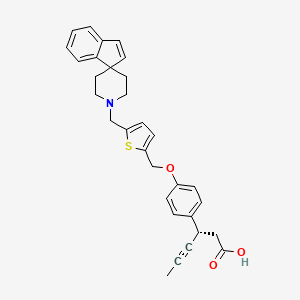

特性

IUPAC Name |

(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVQUSMRABAJAR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。